Cas no 3466-80-6 (2-Phenylpiperidine)

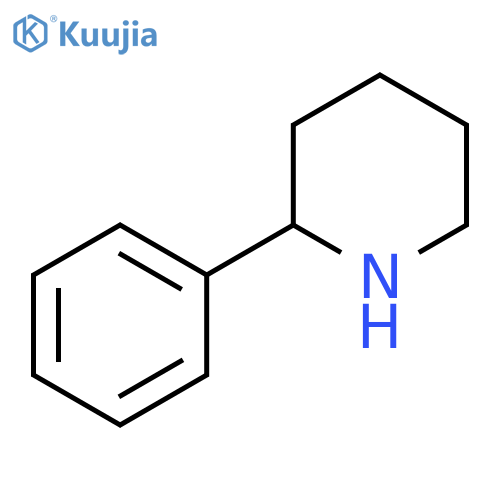

2-Phenylpiperidine structure

商品名:2-Phenylpiperidine

2-Phenylpiperidine 化学的及び物理的性質

名前と識別子

-

- 2-Phenylpiperidine

- 2-Phenyl-piperidine

- Piperidine, 2-phenyl-

- 2-Phenyl-piperidin

- 2-Phenylpiperidine hydrochloride

- Piperidine,2-phenyl

- SB43043

- PD180693

- SCHEMBL938781

- A6090

- 2-phenyl piperidine

- SB42970

- SY022716

- MFCD00270125

- EINECS 222-422-6

- SB44402

- SCHEMBL11523711

- BB 0254270

- AM803744

- STK312087

- WGIAUTGOUJDVEI-UHFFFAOYSA-N

- CS-0028391

- FT-0656912

- P2005

- J-019700

- AKOS016344001

- BBL022420

- 3466-80-6

- P-ACETYLPHENYLSULFATEPOTASSIUMSALT

- AKOS000184053

- FS-1688

- EN300-151396

- DTXSID50956149

- (+/-)-2-phenylpiperidine

- NS00048854

- DTXCID601002144

-

- MDL: MFCD00270125

- インチ: 1S/C11H15N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-3,6-7,11-12H,4-5,8-9H2

- InChIKey: WGIAUTGOUJDVEI-UHFFFAOYSA-N

- ほほえんだ: N1CCCCC1C1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 161.12000

- どういたいしつりょう: 161.120449483g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 127

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12Ų

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- ふってん: 112°C/9mmHg(lit.)

- 屈折率: 1.5390 to 1.5430

- PSA: 12.03000

- LogP: 2.83000

2-Phenylpiperidine セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:UN3334

- 危険カテゴリコード: 20/21/22

- セキュリティの説明: 23-24/25

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature(BD78228)

2-Phenylpiperidine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Phenylpiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-151396-0.1g |

2-phenylpiperidine |

3466-80-6 | 0.1g |

$24.0 | 2023-06-08 | ||

| Enamine | EN300-151396-5.0g |

2-phenylpiperidine |

3466-80-6 | 5g |

$185.0 | 2023-06-08 | ||

| abcr | AB233754-250mg |

2-Phenylpiperidine; . |

3466-80-6 | 250mg |

€95.30 | 2024-04-17 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P24310-100mg |

2-Phenylpiperidine |

3466-80-6 | 100mg |

¥86.0 | 2021-09-04 | ||

| Chemenu | CM179509-1g |

2-Phenylpiperidine |

3466-80-6 | 95%+ | 1g |

$71 | 2023-01-09 | |

| TRC | P400168-100mg |

2-Phenylpiperidine |

3466-80-6 | 100mg |

$ 80.00 | 2022-06-03 | ||

| abcr | AB233754-1 g |

2-Phenylpiperidine |

3466-80-6 | 1g |

€133.20 | 2022-03-04 | ||

| Alichem | A129006864-5g |

2-Phenylpiperidine |

3466-80-6 | 95% | 5g |

$359.47 | 2023-09-02 | |

| BAI LING WEI Technology Co., Ltd. | 103154-1G |

2-Phenylpiperidine, 98% |

3466-80-6 | 98% | 1G |

¥ 1226 | 2022-04-25 | |

| Chemenu | CM179509-5g |

2-Phenylpiperidine |

3466-80-6 | 95% | 5g |

$318 | 2021-08-05 |

2-Phenylpiperidine 関連文献

-

Edward J. Cochrane,Daniele Leonori,Lorraine A. Hassall,Iain Coldham Chem. Commun. 2014 50 9910

-

Mercedes Amat,Margalida Cantó,Núria Llor,Joan Bosch Chem. Commun. 2002 526

-

Sunil V. Pansare,Eldho K. Paul Org. Biomol. Chem. 2012 10 2119

-

4. Chiral oxime ethers in asymmetric synthesis. Part 5.1 Asymmetric synthesis of 2-substituted 5- to 8-membered nitrogen heterocycles by oxime addition–ring-closing metathesisJames C. A. Hunt,Pierre Laurent,Christopher J. Moody J. Chem. Soc. Perkin Trans. 1 2002 2378

-

Panduga Ramaraju,Nisar A. Mir,Deepika Singh,Indresh Kumar RSC Adv. 2016 6 60422

3466-80-6 (2-Phenylpiperidine) 関連製品

- 1006-64-0(2-Phenylpyrrolidine)

- 383129-36-0(2-(3-methylphenyl)azepane)

- 59347-91-0((2S)-2-phenylpyrrolidine)

- 58613-54-0((2R)-2-phenylpiperidine)

- 56523-47-8((2R)-2-phenylpyrrolidine)

- 383131-04-2(2-(naphthalen-2-yl)azepane)

- 3466-82-8(2-Phenylazepane)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3466-80-6)2-Phenylpiperidine

清らかである:99%

はかる:25g

価格 ($):545.0